molecular formula C22H17N3O2S B4577359 (5E)-1-(2-Methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(2-Methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4577359
M. Wt: 387.5 g/mol
InChI Key: SNUCGGXRUJAODS-NBVRZTHBSA-N
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Description

(5E)-1-(2-Methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a diazinane ring, a pyrrole moiety, and a sulfanylidene group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5E)-1-(2-Methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2-Methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazinane ring, followed by the introduction of the pyrrole moiety and the sulfanylidene group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2-Methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the diazinane ring or the pyrrole moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines; solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced diazinane derivatives, and various substituted compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5E)-1-(2-Methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar aromatic structure but different functional groups.

    Organochlorine compounds: These compounds share some structural similarities but differ significantly in their chemical properties and applications.

Uniqueness

What sets (5E)-1-(2-Methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its unique combination of a diazinane ring, a pyrrole moiety, and a sulfanylidene group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-1-(2-methylphenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c1-15-8-5-6-12-19(15)25-21(27)18(20(26)23-22(25)28)14-17-11-7-13-24(17)16-9-3-2-4-10-16/h2-14H,1H3,(H,23,26,28)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUCGGXRUJAODS-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CN3C4=CC=CC=C4)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CN3C4=CC=CC=C4)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(2-Methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(2-Methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(2-Methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(2-Methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(2-Methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
Reactant of Route 6
(5E)-1-(2-Methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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